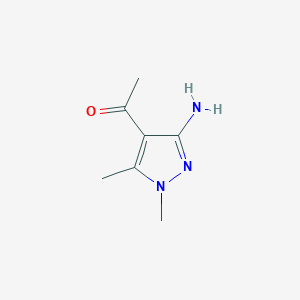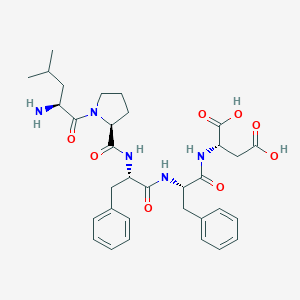
Leu-Pro-Phe-Phe-Asp
説明
“Leu-Pro-Phe-Phe-Asp” is a peptide sequence that is also known as β-sheet breaker peptide iAβ5 . It is an effective degrader of amyloid-beta (Abeta), a protein that forms plaques in the brains of Alzheimer’s disease (AD) patients . The toxicity associated with Abeta is related to its β-sheet conformation and/or aggregation . β-sheet breaker peptide iAβ5 can repeatedly induce the breakdown of original fibrillar amyloid protein deposits in the body .
Synthesis Analysis
The synthesis of peptides like “Leu-Pro-Phe-Phe-Asp” can be achieved through solid-phase peptide synthesis (SPPS), which is a viable synthetic option even for non-chemists . The uncapped tripeptide D Phe-Phe-Leu acts as a self-assembly template to yield supramolecular hydrogel biomaterials .
Molecular Structure Analysis
The molecular formula of “Leu-Pro-Phe-Phe-Asp” is C33H43N5O8 . The peptide sequence can form various secondary structures, such as α-helix, β-sheet, polyproline II helix, which play a key role in all biological processes .
Chemical Reactions Analysis
The peptide “Leu-Pro-Phe-Phe-Asp” can self-assemble to form supramolecular hydrogel biomaterials . This self-assembly is driven by weak interactions, such as hydrogen bonding, electrostatic attractions, and van der Waals forces .
Physical And Chemical Properties Analysis
The boiling point of “Leu-Pro-Phe-Phe-Asp” is predicted to be 980.0±65.0 °C, and its density is predicted to be 1.291±0.06 g/cm3 .
科学的研究の応用
Bioadhesive Supramolecular Hydrogel : The tripeptide DPhe-Phe-Leu, which contains a similar sequence, was found to act as a self-assembly template to yield supramolecular hydrogel biomaterials. These hydrogels mimic fibronectin of the extracellular matrix, leading to high cell viability, adhesion, and spreading (Cringoli et al., 2020).
Role in Anion-Transport Protein : A study on the human erythrocyte anion-transport protein revealed a partial amino acid sequence that includes a similar peptide sequence. This sequence forms two transmembrane alpha-helices and is thought to be part of the protein responsible for transport activity (Brock et al., 1983).
Aminosuccinyl Peptides Formation : Research on Boc-Leu-Asp(OBut)-Phe-NH2 showed that prolonged acidic treatment led to the formation of H-Leu-Asc-Phe-NH2, which partially transformed to cyclo[Leu-Asp(Phe-NH2)] in neutral media. This study highlighted the direct formation of imide derivatives from aspartyl peptides containing a free beta-carboxyl group (Schön & Kisfaludy, 2009).
Capillary Zone Electrophoresis at Subzero Temperatures : The peptides Phe-Pro and Leu-Pro, similar to the query sequence, were separated by capillary zone electrophoresis (CZE) in borate buffer at low temperatures. This study showed that low temperatures can be used to separate cis-trans conformers of small peptides (Ma et al., 1995).
Inhibition of Starfish Oocyte Maturation : A study investigating the inhibition of benzyloxycarbonyl(Z)-Leu-P2-argininals, potent trypsin inhibitors, on starfish oocyte maturation. The analog with Ser at P2 residue was the strongest inhibitor, showing the importance of specific amino acid residues in biological processes (Sawada et al., 1989).
Hydrophilic Peptides and HIV-1 Protease : The HIV-1 transframe region (TFR) peptide Phe-Leu-Arg-Glu-Asp-Leu-Ala-Phe and its analogs were studied as competitive inhibitors of the mature HIV-1 protease. The smallest and most potent analogs were found to be Glu-Asp-Leu and Glu-Asp-Phe, highlighting the significance of specific peptide sequences in inhibiting HIV-1 protease (Louis et al., 1998).
作用機序
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43N5O8/c1-20(2)16-23(34)32(44)38-15-9-14-27(38)31(43)36-25(18-22-12-7-4-8-13-22)29(41)35-24(17-21-10-5-3-6-11-21)30(42)37-26(33(45)46)19-28(39)40/h3-8,10-13,20,23-27H,9,14-19,34H2,1-2H3,(H,35,41)(H,36,43)(H,37,42)(H,39,40)(H,45,46)/t23-,24-,25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALAXQOLLAQGTI-IRGGMKSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H43N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436123 | |
| Record name | Beta-Sheet Breaker Peptide iA|A5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
637.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Leu-Pro-Phe-Phe-Asp | |
CAS RN |
182912-74-9 | |
| Record name | Beta-Sheet Breaker Peptide iA|A5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



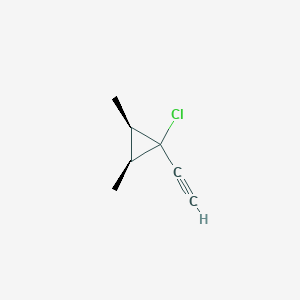
![6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B65577.png)
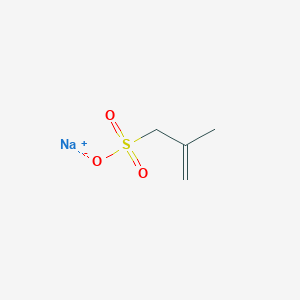
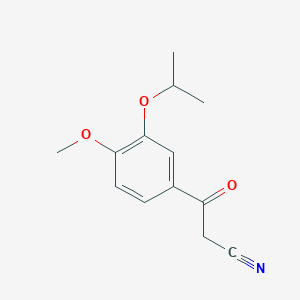
![(1R,4R,5R)-4-methoxy-6-propyl-6-azabicyclo[3.1.0]hex-2-ene](/img/structure/B65584.png)
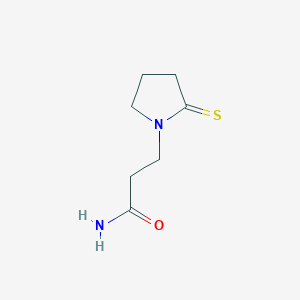
![(R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B65592.png)

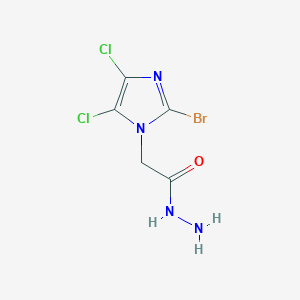
![5-[(Cyclopropylmethyl)thio]-1,3,4-thiadiazole-2-thiol](/img/structure/B65600.png)
![4-[(4-Amino-2-ethyl-5-methylphenyl)methyl]-5-ethyl-2-methylaniline](/img/structure/B65604.png)

